

Commercial Suppliers and Purity Grades of 2,3-Dibromoaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dibromoaniline

Cat. No.: B1631936

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For researchers, scientists, and drug development professionals, sourcing high-purity chemical reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. **2,3-Dibromoaniline**, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is available from a range of commercial suppliers in various purity grades. This technical guide provides an in-depth overview of the commercial availability of **2,3-Dibromoaniline**, its purity grades, and detailed experimental protocols for its synthesis and purification.

Commercial Availability and Purity

A variety of chemical suppliers offer **2,3-Dibromoaniline**, catering to the diverse needs of the research and development community. The purity of the commercially available product typically ranges from 97% to over 98%, which is suitable for most synthetic applications. For applications requiring higher purity, further purification may be necessary. Below is a summary of some commercial suppliers and their stated purity grades for **2,3-Dibromoaniline**.

Supplier	Purity Grade(s)
P212121 Store	>98.0% [1]
Sunway Pharm Ltd	97%
ChemicalBook	Varies by supplier
LGC Standards	Not specified
Achmem	Not specified
Sigma-Aldrich	Varies by supplier

Synthesis of 2,3-Dibromoaniline: An Experimental Protocol

The synthesis of **2,3-Dibromoaniline** can be achieved through the bromination of aniline. A common strategy involves the protection of the highly reactive amino group, followed by regioselective bromination and subsequent deprotection. The following is a representative experimental protocol adapted from procedures for similar haloanilines.

Step 1: Acetylation of Aniline to Acetanilide

This initial step protects the amino group to control the regioselectivity of the subsequent bromination reaction.

- Materials: Aniline, Acetic Anhydride, Sodium Acetate, Water.
- Procedure:
 - In a suitable reaction vessel, dissolve aniline in glacial acetic acid.
 - Slowly add acetic anhydride to the solution with stirring.
 - To the reaction mixture, add a solution of sodium acetate in water.
 - Stir the mixture vigorously for a designated period to allow for the formation of acetanilide.

- Cool the reaction mixture in an ice bath to induce crystallization.
- Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and air dry.

Step 2: Bromination of Acetanilide

This step introduces two bromine atoms to the aromatic ring.

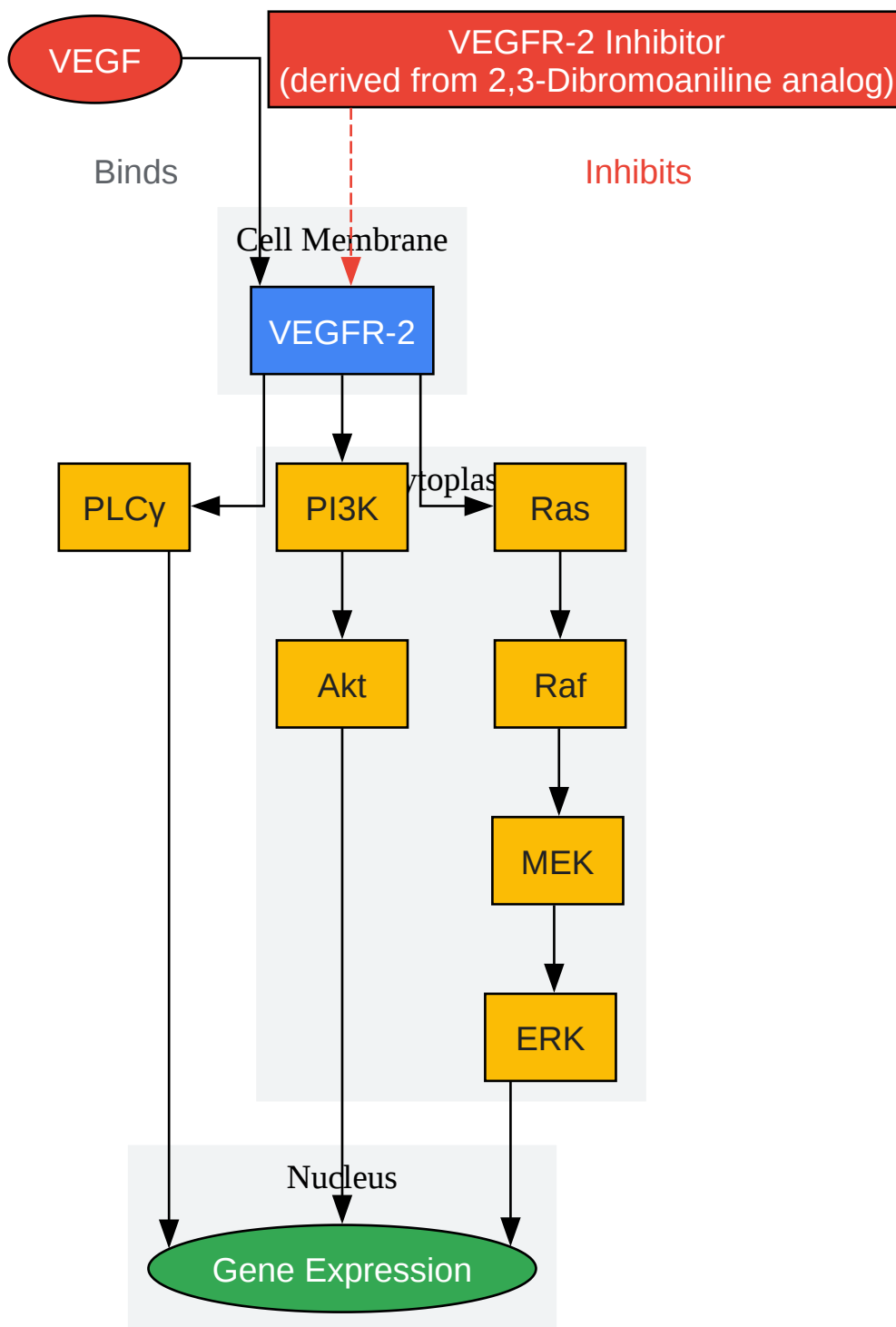
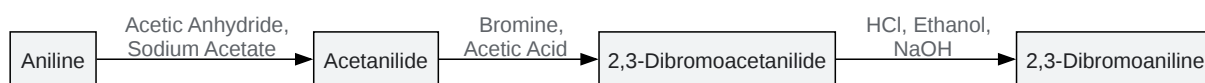
- Materials: Acetanilide, Bromine, Acetic Acid.
- Procedure:
 - Dissolve the dried acetanilide in glacial acetic acid.
 - In a separate flask, prepare a solution of bromine in glacial acetic acid.
 - Slowly add the bromine solution dropwise to the acetanilide solution with constant stirring. The reaction is typically carried out at room temperature.
 - After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.
 - Pour the reaction mixture into cold water to precipitate the dibrominated product.
 - Collect the solid by vacuum filtration and wash thoroughly with water.

Step 3: Hydrolysis of 2,3-Dibromoacetanilide to **2,3-Dibromoaniline**

The final step involves the removal of the acetyl protecting group to yield the desired **2,3-Dibromoaniline**.

- Materials: 2,3-Dibromoacetanilide, Concentrated Hydrochloric Acid, Ethanol, Sodium Hydroxide.
- Procedure:
 - Suspend the crude 2,3-dibromoacetanilide in a mixture of ethanol and concentrated hydrochloric acid.

- Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Cool the reaction mixture to room temperature.
- Carefully neutralize the acidic solution with a sodium hydroxide solution to precipitate the free amine.
- Collect the crude **2,3-Dibromoaniline** by vacuum filtration, wash with water, and dry.



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References

- 1. store.p212121.com [store.p212121.com]
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